Tetrazepam-13C,d3
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Overview
Description
Tetrazepam-13C,d3: is a stable isotope-labeled derivative of tetrazepam, a benzodiazepine with muscle relaxant, anxiolytic, and anticonvulsant properties . The incorporation of carbon-13 and deuterium atoms into the molecular structure of tetrazepam allows for its use in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazepam-13C,d3 involves the incorporation of carbon-13 and deuterium atoms into the tetrazepam molecule. This is typically achieved through isotopic labeling techniques, where the labeled precursors are used in the synthesis process . The reaction conditions often involve the use of acetonitrile as a solvent and may require specific catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and stringent reaction conditions to ensure the consistent incorporation of the isotopes. The final product is then purified and characterized to confirm the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Tetrazepam-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for studying the metabolic pathways and pharmacokinetics of the compound.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which are crucial for understanding its metabolic transformation and pharmacokinetic profile .
Scientific Research Applications
Tetrazepam-13C,d3 has a wide range of scientific research applications, including:
Mechanism of Action
Tetrazepam-13C,d3 exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which enhances the inhibitory effects of GABA, leading to muscle relaxation, anxiolysis, and anticonvulsant effects . The incorporation of isotopes does not alter the mechanism of action but allows for detailed studies of the molecular targets and pathways involved .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Nordazepam: A metabolite of diazepam with similar pharmacological effects.
Uniqueness of Tetrazepam-13C,d3: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of benzodiazepine metabolism .
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
292.78 g/mol |
IUPAC Name |
7-chloro-5-(cyclohexen-1-yl)-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H17ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3/i1+1D3 |
InChI Key |
IQWYAQCHYZHJOS-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3 |
Origin of Product |
United States |
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